

GSK2194069: A Potent and Selective FASN Inhibitor for Investigating Lipid Metabolism

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Compound of Interest

Compound Name: GSK2188931B

Cat. No.: B1150086

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Application Notes and Protocols for Researchers

Note on Compound Identification: Initial searches for "**GSK2188931B**" did not yield specific information related to a fatty acid synthase (FASN) inhibitor. However, the compound "GSK2194069" is a well-documented potent and selective FASN inhibitor developed by GlaxoSmithKline. It is highly probable that GSK2194069 is the compound of interest for studying lipid metabolism. These application notes are therefore based on the available data for GSK2194069.

Introduction

GSK2194069 is a powerful and specific inhibitor of human fatty acid synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[1] FASN is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling, making it an attractive therapeutic target.[1] GSK2194069 specifically targets the β -ketoacyl reductase (KR) domain of FASN, exhibiting potent enzymatic and cellular activity.[1][2] These characteristics make GSK2194069 an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of lipid metabolism and its role in disease, particularly in oncology.

Data Presentation

The following tables summarize the quantitative data available for GSK2194069, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Inhibitory Activity of GSK2194069

Parameter	Value	Substrate(s)	Notes
IC ₅₀ (hFAS overall reaction)	7.7 ± 4.1 nM	Acetyl-CoA, Malonyl-CoA, NADPH	Assay detecting released CoA.[3]
IC ₅₀ (KR domain)	7.7 nM	Acetoacetyl-CoA, NADPH	
K _i (KR domain)	5.6 nM	NADPH	
IC ₅₀ (KR domain)	4.8 nM	Acetoacetyl-CoA	

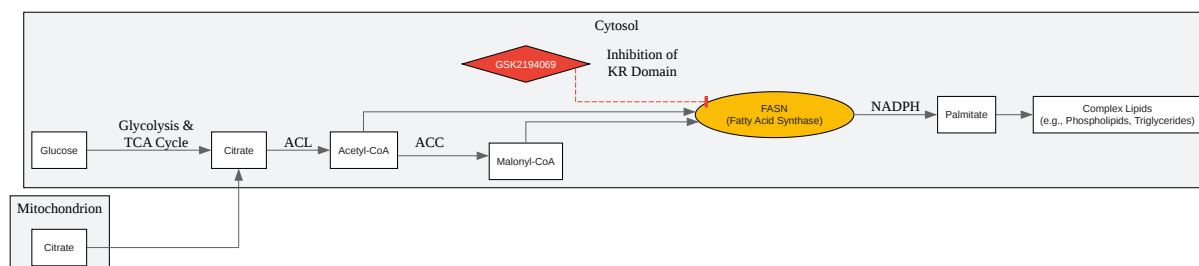
Table 2: Cellular Activity of GSK2194069 in Cancer Cell Lines

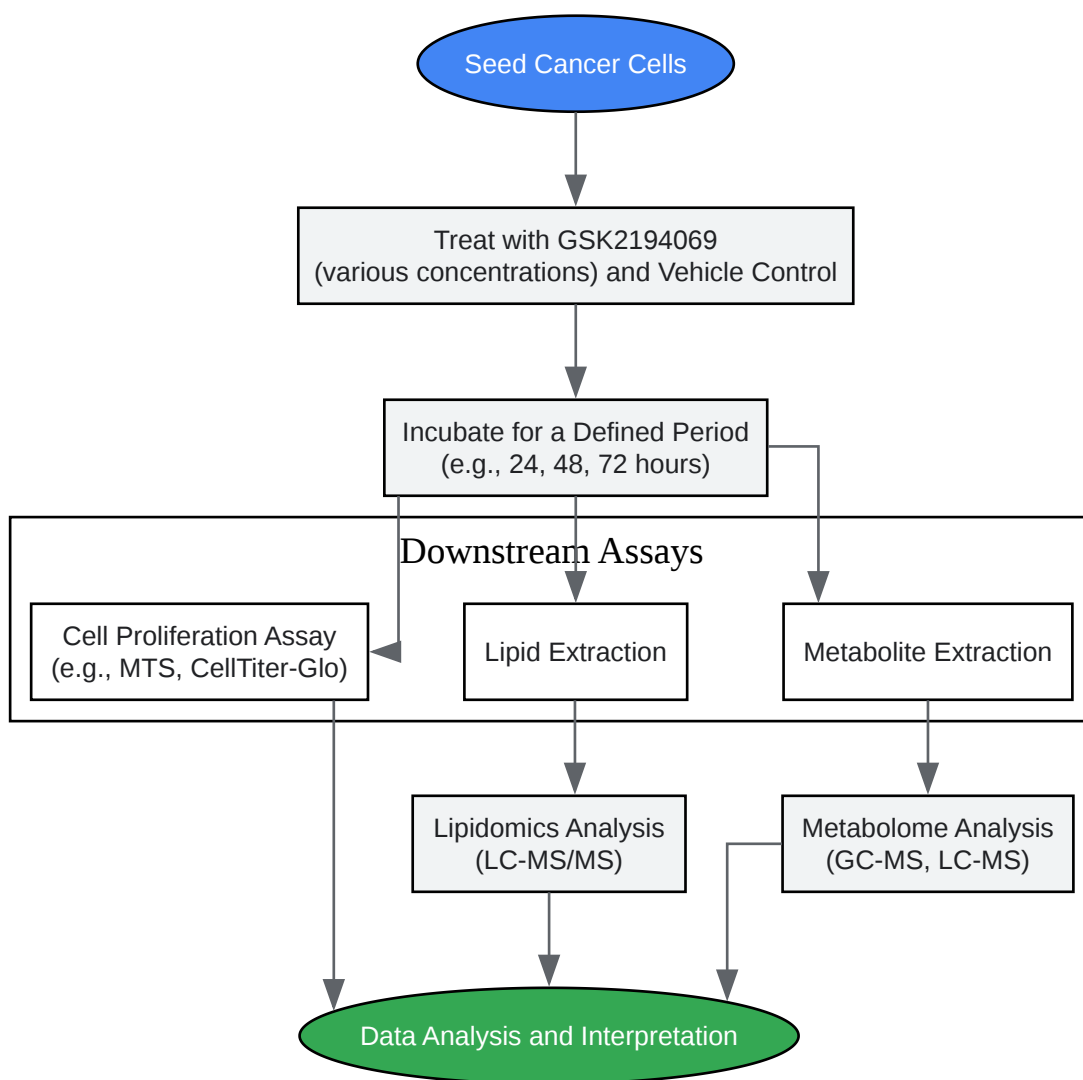
Cell Line	Cancer Type	Parameter	Value	Notes
A549	Non-small cell lung	EC ₅₀ (phosphatidylcho line levels)	15.5 ± 9 nM	Correlates with decreased palmitate synthesis. [2]
KATO-III	Gastric	FASN Inhibition	Effective at 100 nM	Measured by inhibition of de novo fatty acid synthesis. [2]
MKN45	Gastric	FASN Inhibition	Effective at 100 nM	Measured by inhibition of de novo fatty acid synthesis. [2]
SNU-1	Gastric	FASN Inhibition	Effective at 100 nM	Measured by inhibition of de novo fatty acid synthesis. [2]
LNCaP	Prostate	Growth Inhibition	Higher efficacy than in FASN- negative PC3 cells	

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of GSK2194069.

Signaling Pathway of Fatty Acid Synthesis and FASN Inhibition





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References

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